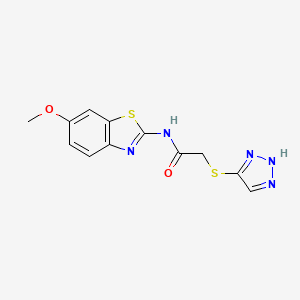
4-methyl-5-(phenoxymethyl)-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(phenoxymethyl)-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound within the 1,2,4-triazole class, known for its versatile chemical properties and applications in various fields, such as chemistry and pharmaceuticals. This compound, like other triazoles, is noted for its unique molecular structure that lends it distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of compounds in the 1,2,4-triazole class typically involves multi-step reactions and careful control of conditions. For example, the synthesis of similar compounds like 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione involves the formation of discrete molecules through hydrogen bonding, forming chains parallel to the axis in the crystal structure (Zareef et al., 2008).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives typically features a planar triazole ring and various substituents that influence its properties. For instance, in similar compounds, the dihedral angles between the triazole ring and other molecular structures, like the benzene ring, have been analyzed (Xu et al., 2006).
Chemical Reactions and Properties
1,2,4-Triazole derivatives are known to participate in various chemical reactions due to their active sites. These reactions include hydrogen bonding and supramolecular interactions. They form stable crystal structures often stabilized by hydrogen bonds and other intermolecular interactions, as seen in related compounds (Castiñeiras et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are often influenced by their molecular geometry. For example, studies on similar triazole compounds have utilized X-ray diffraction analysis to determine crystal structures and intermolecular interactions (Wei et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives are largely defined by the presence of the triazole ring and its substituents. These properties include reactivity, stability, and the ability to form complexes with other molecules. The triazole ring's interaction with other functional groups leads to a wide range of chemical behaviors, as evidenced in related research (Nadeem et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The structural, spectral, and electronic properties of triazole derivatives have been a subject of scientific research due to their potential applications in various fields. A study focused on a novel triazole derivative, analyzing its structural optimization, vibrational wavenumbers, and molecular electrostatic potential through DFT/B3LYP quantum chemical methods. The compound exhibited significant radical scavenging activities, indicating its potential as an antioxidant agent. The research also included drug-likeness and ADMET predictions, alongside molecular docking studies to explore its interaction with SARS-CoV-2 main protease, suggesting its potential in pharmacological applications (Alaşalvar et al., 2021).
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively investigated. One study synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which displayed notable antifungal activity against various fungi strains, underscoring the potential of these compounds in developing new antimicrobial agents (Hunashal et al., 2012).
Supramolecular Chemistry
The study of supramolecular synthons in 1,2,4-triazole-3-thione compounds has provided insights into the crystal packing and energetic features of these molecules. Such research highlights the importance of N–H⋯S=C hydrogen bonds in stabilizing crystal structures, offering valuable knowledge for the design of new materials with desired properties (Saeed et al., 2019).
Biological Activities
The synthesis of 4,5-dihydro-1,2,4-triazole Schiff base derivatives has been reported, showing good fungicidal activities. This suggests the role of triazole derivatives in agricultural chemistry, potentially offering new solutions for plant protection (Sun et al., 2009).
Propiedades
IUPAC Name |
4-methyl-5-(phenoxymethyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-17-14(11-20-13-7-3-2-4-8-13)16-19(15(17)21)12-18-9-5-6-10-18/h2-4,7-8H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLTXFUZWLWXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCC2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(phenoxymethyl)-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)
![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)